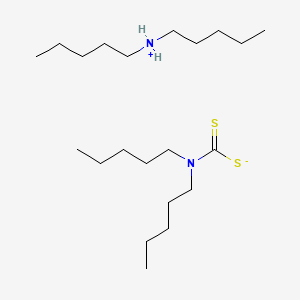
Diamyl ammonium diamyl dithiocarbamate
Cat. No. B8355740
M. Wt: 390.7 g/mol
InChI Key: UUCRJFKIBDDFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07772170B2
Procedure details


Diamyl amine (75.13 grams, 0.478 moles) was charged into a 3-neck, round-bottom flask fitted with agitator, condenser, and thermometer. The reactor was placed in cold-water bath, and the CS2 (46.30 grams, 0.608 moles) was added drop-wise through addition funnel while maintaining the reaction temperature under 40° C. The reaction was then placed aspirator vacuum to remove excess CS2.


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[C:12](=[S:14])=[S:13]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:12](=[S:13])[S-:14])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:7]([NH2+:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)NCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
46.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with agitator, condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
through addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess CS2
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCC)N(C([S-])=S)CCCCC.C(CCCC)[NH2+]CCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
